molecular formula C25H30ClN3O4S B15337799 4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate

4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate

Cat. No.: B15337799
M. Wt: 504.0 g/mol
InChI Key: ZIPTZMOKQWPXJH-BTJKTKAUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium maleate is a phenothiazine-derived compound with a quaternary ammonium structure. The maleate salt enhances solubility, making it suitable for pharmaceutical formulations. Its core structure includes a phenothiazine ring substituted with a chlorine atom at position 2 and a propyl chain linked to a 1,1-dimethylpiperazinium moiety. This quaternized piperazine group distinguishes it from related compounds, influencing its charge, solubility, and receptor interactions .

Properties

Molecular Formula

C25H30ClN3O4S

Molecular Weight

504.0 g/mol

IUPAC Name

2-chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C21H27ClN3S.C4H4O4/c1-25(2)14-12-23(13-15-25)10-5-11-24-18-6-3-4-7-20(18)26-21-9-8-17(22)16-19(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/q+1;/p-1/b;2-1-

InChI Key

ZIPTZMOKQWPXJH-BTJKTKAUSA-M

Isomeric SMILES

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Prochlorperazine Maleate involves the reaction of Prochlorperazine with maleic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of N-Methyl Prochlorperazine Maleate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Methyl Prochlorperazine Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl Prochlorperazine Maleate has a wide range of scientific research applications:

Mechanism of Action

N-Methyl Prochlorperazine Maleate exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in nausea, vomiting, and psychotic symptoms. The compound also has antihistaminic, anticholinergic, and alpha-adrenergic blocking properties, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

The following table provides a comparative analysis of structural features, pharmacological properties, and applications of 4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium maleate and analogous compounds:

Compound Substituent on Phenothiazine Piperazine Modification Salt Form Molecular Weight Therapeutic Use Key Properties
Target Compound 2-Chloro 1,1-Dimethylpiperazinium (quaternary) Maleate Not explicitly provided* Antipsychotic, antiemetic Enhanced polarity due to quaternary ammonium; improved solubility .
Prochlorperazine Maleate 2-Chloro 4-Methylpiperazine Dimaleate (1:2) 636.11 (C₂₉H₃₄ClN₃O₉S) Antiemetic, antipsychotic Higher oral bioavailability; common trade names: Compazine, Stemetil .
Perphenazine Maleate 2-Chloro 4-(2-Hydroxyethyl)piperazine Dimaleate (1:2) 636.11 (C₂₉H₃₄ClN₃O₉S) Antipsychotic Moderate lipophilicity; metabolized via hydroxylation .
Fluphenazine Maleate 2-Trifluoromethyl 4-Methylpiperazine Maleate (1:1) 553.60 (C₂₆H₃₀F₃N₃O₅S) Long-acting antipsychotic Increased metabolic stability due to CF₃ group; depot formulations .
Carphenazine Maleate 2-Chloro with propanone linkage 4-(2-Hydroxyethyl)piperazine Dimaleate (1:2) 535.09 (C₂₅H₂₉ClN₃O₈S) Tranquilizer Ketone group alters pharmacokinetics; less CNS penetration .

*Note: Molecular weight of the target compound is inferred as ~580–600 g/mol based on structural analogs.

Structural and Functional Analysis

A. Phenothiazine Ring Modifications

  • Chlorine vs. Trifluoromethyl (CF₃): The 2-chloro substituent (target compound, Prochlorperazine, Perphenazine) enhances dopamine D₂ receptor antagonism, a key mechanism for antipsychotic activity. In contrast, Fluphenazine’s CF₃ group increases lipophilicity and prolongs half-life .
  • Propanone Linkage (Carphenazine): Introduces a ketone group, reducing blood-brain barrier penetration compared to the target compound .

B. Piperazine Modifications

  • Quaternary Ammonium (Target Compound): The 1,1-dimethylpiperazinium group imparts permanent positive charge, increasing water solubility and reducing CNS penetration compared to tertiary amines like Prochlorperazine .
  • Hydroxyethyl (Perphenazine): Introduces a metabolically labile site, facilitating hepatic conversion to active metabolites .

C. Maleate Salt

All compounds use maleate salts to improve solubility. The target compound’s 1:1 or 1:2 stoichiometry (unclear from evidence) would influence dissolution rates and bioavailability .

Research and Development Insights

  • Crystallography: SHELX and WinGX programs () are critical for resolving the maleate salt’s crystal structure, ensuring precise stereochemistry.
  • Regulatory Status: Prochlorperazine and Perphenazine are FDA-approved, while the target compound’s status remains unconfirmed in the evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.